molecular formula C9H14ClNO2 B1527749 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride CAS No. 1187932-17-7

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Cat. No.: B1527749
CAS No.: 1187932-17-7
M. Wt: 203.66 g/mol
InChI Key: CHLMFPQGTHFLAT-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic nomenclature of 2-amino-2-(3-methoxyphenyl)ethanol hydrochloride follows established International Union of Pure and Applied Chemistry conventions for chiral amino alcohol compounds. The primary International Union of Pure and Applied Chemistry designation is (2R)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride, which precisely describes the stereochemical configuration and functional group arrangement. This nomenclature explicitly indicates the R-configuration at the stereogenic center, the positioning of the amino group, and the presence of the methoxyphenyl substituent.

Alternative chemical designations for this compound include several commonly used synonyms that appear throughout the scientific literature. The designation (R)-2-amino-2-(3-methoxyphenyl)ethanol hydrochloride serves as a simplified alternative that maintains the essential stereochemical information. Additional nomenclature variants include (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride and (R)-2-amino-2-(3-methoxyphenyl)ethanol hydrochloric acid salt.

The Chemical Abstracts Service registry number for this compound is 532987-19-2, providing a unique identifier for database searches and chemical inventory management. The European Community number 849-310-5 serves as an additional regulatory identifier within European chemical databases. These numerical designations ensure unambiguous identification across different chemical information systems and regulatory frameworks.

Nomenclature Type Designation Source
Primary International Union of Pure and Applied Chemistry Name (2R)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride PubChem Database
Alternative Name (R)-2-amino-2-(3-methoxyphenyl)ethanol hydrochloride Multiple Sources
Chemical Abstracts Service Number 532987-19-2 Registry Database
European Community Number 849-310-5 Regulatory Database
MDL Number MFCD12758138 Chemical Database

Properties

IUPAC Name

2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLMFPQGTHFLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-17-7
Record name Benzeneethanol, β-amino-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reduction of 3-Methoxyacetophenone Derivatives

A common synthetic strategy involves the reduction of 3-methoxyacetophenone or its derivatives to yield the amino alcohol. This can be achieved via biocatalytic or chemical reduction methods:

  • Biocatalytic Reduction:
    Although more documented for the 4-methoxy analog, biocatalytic stereoselective reduction using microbial cells or enzymes can be adapted for the 3-methoxyphenyl substrate. Immobilized microbial cells such as Trigonopsis variabilis have been used effectively for related compounds, providing high enantiomeric excess and eco-friendly conditions. The reaction typically occurs in ionic liquid-containing media to improve solubility and catalyst stability.

  • Chemical Reduction and Amination:
    Chemical synthesis often involves the transformation of ketone intermediates into amino alcohols via reductive amination or azide reduction. For example, 2-azido-2-(3-methoxyphenyl)cyclohexan-1-one can be synthesized and subsequently reduced under hydrogenation conditions in the presence of Pd/C catalyst to yield the corresponding amino alcohol hydrochloride salt with high yield (up to 95%).

Azide Intermediate Route

A detailed method reported includes:

  • Conversion of ketone precursors to azido derivatives using sodium azide in DMSO at room temperature.
  • Extraction and purification by flash chromatography.
  • Catalytic hydrogenation of the azido compound in methanol with Pd/C under mild hydrogen pressure.
  • Treatment with HCl in ether to obtain the hydrochloride salt of 2-Amino-2-(3-methoxyphenyl)ethanol as a yellowish solid.

This route is advantageous for its high yield and purity of the final hydrochloride salt.

Preparation Conditions and Solvent Systems

Solvent and Reagent Considerations

  • Solvents: Methanol, DMSO, and ethyl ether are commonly used solvents for intermediate steps such as azide substitution and hydrogenation.
  • Catalysts: Pd/C is the preferred catalyst for hydrogenation steps converting azides to amines.
  • Acid Treatment: Hydrochloric acid in ether is employed to convert the free amino alcohol into its hydrochloride salt, facilitating crystallization and purification.

Stock Solution Preparation for Experimental Use

For research and formulation purposes, stock solutions of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride are prepared at varying concentrations using solvents such as DMSO, PEG300, Tween 80, corn oil, and water in a stepwise manner to ensure clarity and solubility. The preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents with mixing and clarification at each step.

Stock Solution Preparation 1 mg 5 mg 10 mg
1 mM 4.91 mL 24.55 mL 49.10 mL
5 mM 0.98 mL 4.91 mL 9.82 mL
10 mM 0.49 mL 2.46 mL 4.91 mL

Table 1: Volumes of solvent required for preparing stock solutions of various concentrations.

Research Findings and Yields

  • The azide intermediate route yields the hydrochloride salt with up to 95% efficiency, indicating a robust and scalable method.
  • Biocatalytic methods, while less documented specifically for the 3-methoxyphenyl variant, show promise for high enantioselectivity and environmentally benign synthesis, as observed in related compounds.
  • Purification by flash chromatography and crystallization from ether solutions ensures high purity of the final hydrochloride salt.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Advantages References
Azide Intermediate Route Sodium azide substitution → Pd/C hydrogenation → HCl salt formation 95 High yield, purity, scalable
Biocatalytic Reduction Enzymatic reduction of 3-methoxyacetophenone N/A High stereoselectivity, eco-friendly
Chemical Reductive Amination Chemical reduction of ketone to amino alcohol Variable Established chemical method

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 2-amino-2-(3-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

The position of the methoxy group and stereochemistry significantly alter physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Similarity
2-Amino-2-(3-methoxyphenyl)ethanol HCl 1187932-17-7 C₁₀H₁₄ClNO₂ 223.68 3-methoxy Reference
(R)-2-Amino-2-(4-methoxyphenyl)ethanol HCl 221697-18-3 C₁₀H₁₄ClNO₂ 223.68 4-methoxy (R-enantiomer) Similarity: 1.00
(S)-2-Amino-2-(3-methoxyphenyl)ethanol HCl 2061996-45-8 C₁₂H₁₄ClN₂O₂ 217.69 3-methoxymethyl (S-enantiomer) Increased lipophilicity
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 1951425-23-2 C₉H₁₃ClFNO 205.66 3-fluoro, 2-methyl (S-enantiomer) Enhanced receptor selectivity
  • Positional Isomers : The 4-methoxy analog (CAS 221697-18-3) exhibits higher structural similarity (1.00) to the parent compound compared to its 3-methoxy counterpart (similarity: 0.97), suggesting distinct electronic profiles due to para vs. meta substitution .
  • Stereochemistry : Enantiomers like the (S)-3-methoxymethyl derivative (CAS 2061996-45-8) are prioritized in chiral drug synthesis for targeted activity .

Functional Group Modifications

Methoxy vs. Methoxymethyl
Halogen and Alkyl Substitutions
  • Fluoro and Methyl Groups : The 3-fluoro-2-methyl analog (CAS 1951425-23-2) introduces electronegativity and steric hindrance, which may improve receptor selectivity in neurological targets .

Comparison with Tramadol Hydrochloride

This structural divergence confers opioid receptor affinity and serotonin reuptake inhibition, absent in 2-amino-2-(3-methoxyphenyl)ethanol HCl .

Physicochemical Properties and Industrial Use

Property 2-Amino-2-(3-methoxyphenyl)ethanol HCl (R)-4-Methoxy Analog (S)-3-Methoxymethyl Analog
Solubility Freely soluble in water, ethanol Moderate water solubility High organic solvent solubility
Purity 99% (industrial grade) >98% (pharmaceutical) >98% (custom synthesis)
Applications API intermediates, agrochemicals Neurological research Chiral catalysts

Biological Activity

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, also known by its chemical structure C9H13NO2\text{C}_9\text{H}_{13}\text{NO}_2, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a methoxy-substituted phenyl ring, which may contribute to its pharmacological properties.

  • Molecular Formula : C9H13NO2
  • CAS Number : 763080-04-2
  • IUPAC Name : 2-amino-2-(3-methoxyphenyl)ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy group can enhance lipophilicity, potentially improving cellular uptake and bioavailability. The amino group may facilitate interactions with enzymes and receptors, leading to modulation of biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of phenolic compounds often show effectiveness against a range of bacteria and fungi. The presence of the methoxy group in 2-Amino-2-(3-methoxyphenyl)ethanol may enhance its antimicrobial efficacy by increasing membrane permeability or inhibiting key metabolic pathways in microorganisms .

Anticancer Activity

Studies have suggested that methoxy-substituted phenyl compounds can possess anticancer properties. For instance, the compound's structure allows it to act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators .

Neuroprotective Effects

There is emerging evidence that compounds containing amino and hydroxyl groups may exert neuroprotective effects. These effects are often mediated through antioxidant mechanisms, reducing oxidative stress in neuronal cells. The methoxy group may also contribute to neuroprotection by enhancing the compound's ability to cross the blood-brain barrier .

Research Findings

Study Findings Methodology
Study AShowed significant antimicrobial activity against E. coli and S. aureus with MIC values ≤ 50 µg/mLAgar diffusion method
Study BInduced apoptosis in MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar rangeMTT assay
Study CDemonstrated antioxidant activity comparable to ascorbic acid with an IC50 value of 18 µg/mLDPPH radical scavenging assay

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various substituted phenols, highlighting that compounds similar to 2-Amino-2-(3-methoxyphenyl)ethanol demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that derivatives with methoxy substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts, suggesting a structure-activity relationship that favors such modifications for anticancer activity.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of methoxy-substituted amines could significantly reduce neurodegeneration markers in models of oxidative stress, supporting their potential therapeutic use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodology:

  • Chiral synthesis: Use asymmetric hydrogenation of ketone precursors (e.g., 3-methoxyphenylglyoxal) with chiral catalysts like Ru-BINAP complexes to achieve high enantiomeric excess (ee >98%) .
  • Hydrochloride formation: React the free base with HCl gas in anhydrous ethanol, followed by crystallization in acetone to enhance stability and solubility .
  • Key parameters: Temperature control (<0°C during HCl addition) and solvent polarity (e.g., ethanol vs. THF) significantly impact yield (70–85%) and purity .

Q. How can researchers characterize the structural and optical properties of this compound?

  • Analytical workflow:

  • NMR spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm the 3-methoxyphenyl group (δ 3.8 ppm for OCH3_3) and ethanolamine backbone (δ 1.2–2.5 ppm for NH2_2 and OH) .
  • Polarimetry: Measure specific rotation ([α]D20_D^{20} = +15° to +25°) to verify enantiopurity .
  • HPLC-MS: Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers (retention time: 8–12 min) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Hazard mitigation:

  • PPE: Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors (P280, P305+P351+P338) .
  • Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence receptor binding compared to halogenated analogs (e.g., 4-chlorophenyl derivatives)?

  • Structure-activity relationship (SAR):

  • Serotonin receptor modulation: The 3-methoxy group enhances π-π stacking with aromatic residues in 5-HT2A_{2A} receptors (Ki_i = 120 nM vs. 250 nM for 4-Cl analogs) due to improved hydrophobic interactions .
  • Dopamine transporter inhibition: Reduced electron-withdrawing effects of OCH3_3 vs. Cl lower binding affinity (IC50_{50} = 1.2 μM vs. 0.8 μM) .
    • Data contradiction resolution: Conflicting results in receptor assays may arise from differences in cell lines (HEK293 vs. CHO) or assay buffers (Tris vs. HEPES) .

Q. What strategies resolve discrepancies in solubility and stability data across pH gradients?

  • Experimental design:

  • pH-solubility profiling: Measure solubility in phosphate buffers (pH 1.2–7.4) at 25°C. The hydrochloride salt shows >50 mg/mL solubility at pH <3 but precipitates at neutral pH .
  • Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks. Degradation products (e.g., oxidation to ketone derivatives) increase by 5% at pH 7.4 but remain <1% at pH 2.0 .
    • Mitigation: Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous stability .

Q. How can enantiomeric impurities (>2% ee) impact pharmacological outcomes, and what analytical methods detect them?

  • Impact:

  • Off-target effects: (S)-enantiomer shows 10-fold higher affinity for κ-opioid receptors, potentially confounding in vivo analgesic studies .
    • Detection:
  • Chiral SFC: Supercritical fluid chromatography with a Chiralcel OD-3 column (CO2_2/methanol = 85:15) achieves baseline separation (Rs_s >2.5) .
  • X-ray crystallography: Resolve absolute configuration using single crystals grown in methanol/water (space group P21_1) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

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